REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)=O.O.[NH2:12][NH2:13]>CCO>[N:6]1[CH:7]=[CH:8][CH:9]=[N:10][C:5]=1[C:3]([NH:12][NH2:13])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CC=N1
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
WAIT
|
Details
|
was continued for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the collected solid was washed with additional EtOH
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |